Isopropyl adamantane-1-carboxylate
Overview
Description
Isopropyl adamantane-1-carboxylate is a derivative of adamantane, a hydrocarbon known for its unique cage-like structure. Adamantane derivatives have gained significant attention due to their diverse applications in medicinal chemistry, catalyst development, and nanomaterials . This compound, in particular, is valued for its stability and reactivity, making it a useful compound in various scientific and industrial fields.
Mechanism of Action
Target of Action
Isopropyl adamantane-1-carboxylate is a derivative of adamantane, a tricyclic cage compound Adamantane derivatives are known to form coordination compounds with transition metals such as mn, ni, co, and zn . These coordination complexes could potentially interact with various biological targets.
Mode of Action
Adamantane derivatives are known to form mononuclear tris (carboxylate) coordination complexes . This suggests that this compound might interact with its targets through coordination complex formation.
Biochemical Pathways
Adamantane derivatives are known for their high reactivity, which allows them to be used as starting materials for the synthesis of various functional adamantane derivatives . These derivatives can potentially affect various biochemical pathways.
Pharmacokinetics
The incorporation of adamantane fragments in pharmaceuticals is known to improve the lipophilicity and stability of drugs , which could potentially enhance the bioavailability of this compound.
Result of Action
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Action Environment
The stability of adamantane derivatives is known to be influenced by factors such as temperature .
Biochemical Analysis
Biochemical Properties
Isopropyl adamantane-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative dehydrogenation processes . These interactions are primarily characterized by the formation of stable complexes, which can influence the reactivity and stability of the compound. Additionally, this compound can act as a substrate for radical-based functionalization reactions, leading to the formation of diverse functional groups .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain signaling pathways by interacting with key proteins involved in these pathways . This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes and influencing the levels of metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate . Additionally, this compound can activate certain enzymes, leading to enhanced catalytic activity and altered metabolic flux . These interactions can also result in changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Over extended periods, it can undergo degradation, leading to the formation of by-products that may have different biochemical properties. Long-term studies have also indicated that the compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have also been observed, where the compound’s effects become more pronounced beyond a certain dosage level. These findings highlight the importance of dosage optimization in the application of this compound in therapeutic settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized through oxidative dehydrogenation, leading to the formation of intermediate products that participate in further biochemical reactions . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways . These interactions can result in changes in metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, this compound can be distributed to various cellular compartments, where it exerts its effects. The localization and accumulation of the compound can influence its activity and function, with certain cellular regions exhibiting higher concentrations of the compound .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the cytoplasm, nucleus, or mitochondria, where it interacts with biomolecules and influences cellular processes . The subcellular distribution of the compound can also affect its stability and degradation, further impacting its biochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl adamantane-1-carboxylate typically involves the esterification of adamantane-1-carboxylic acid with isopropanol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Isopropyl adamantane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form adamantane-1-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include adamantane-1-carboxylic acid, adamantane-1-methanol, and various substituted adamantane derivatives .
Scientific Research Applications
Isopropyl adamantane-1-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex adamantane derivatives.
Biology: The compound’s stability and reactivity make it useful in studying biological processes and developing bioactive molecules.
Medicine: Adamantane derivatives, including this compound, are explored for their potential antiviral and anticancer properties.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
- Adamantane-1-carboxylic acid
- Adamantane-1-methanol
- Adamantane-1-amine
Uniqueness
Isopropyl adamantane-1-carboxylate stands out due to its ester functional group, which imparts unique reactivity and stability compared to other adamantane derivatives. This makes it particularly useful in applications requiring specific chemical properties, such as in the synthesis of bioactive molecules and advanced materials .
Properties
IUPAC Name |
propan-2-yl adamantane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-9(2)16-13(15)14-6-10-3-11(7-14)5-12(4-10)8-14/h9-12H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSXMXGYVSYRPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C12CC3CC(C1)CC(C3)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342882 | |
Record name | Isopropyl 1-adamantanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24556-16-9 | |
Record name | 1-Methylethyl tricyclo[3.3.1.13,7]decane-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24556-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropyl 1-adamantanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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